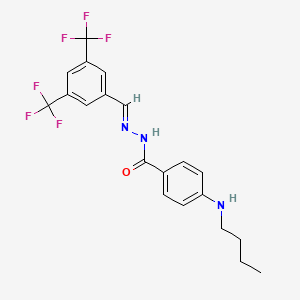
Anticancer agent 102
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
抗癌剂 102 是一种新型化合物,在治疗各种类型的癌症方面显示出巨大希望。由于其强大的抗癌特性及其靶向参与癌症进展的特定分子途径的能力,该化合物一直是广泛研究的主题。
准备方法
合成路线和反应条件
抗癌剂 102 的合成涉及多个步骤,包括关键中间体的形成和最终的偶联反应。合成路线通常从核心骨架的制备开始,然后引入增强其抗癌活性的官能团。合成中常用的试剂包括有机溶剂、催化剂和促进所需化学结构形成的特定反应物。反应条件通常涉及控制温度、pH 值和反应时间,以确保最终产物的产率高且纯度高。
工业生产方法
抗癌剂 102 的工业生产涉及将实验室合成放大到更大规模。此过程需要优化反应条件以确保一致性和效率。连续流动合成经常用于工业环境中,以改善传热和传质、过程控制和安全性。 这种方法允许以高纯度和最少的浪费生产大量化合物 .
化学反应分析
反应类型
抗癌剂 102 会经历各种化学反应,包括:
氧化: 这种反应涉及添加氧或去除氢,导致形成氧化产物。
还原: 这种反应涉及添加氢或去除氧,导致形成还原产物。
取代: 这种反应涉及用另一个官能团取代一个官能团,通常会导致形成具有增强的抗癌特性的新衍生物。
常用试剂和条件
这些反应中常用的试剂包括氧化剂(如过氧化氢)、还原剂(如硼氢化钠)和促进取代反应的各种催化剂。反应条件通常涉及控制温度、压力和 pH 值,以确保所需的化学转化。
形成的主要产品
这些反应形成的主要产物包括抗癌剂 102 的各种衍生物,每种衍生物都具有独特的化学性质和潜在的治疗应用。这些衍生物通常会测试其抗癌活性,以确定最有效的化合物。
科学研究应用
抗癌剂 102 具有广泛的科学研究应用,包括:
化学: 用作研究化学反应和开发新的合成方法的模型化合物。
生物学: 研究其对细胞过程的影响,包括细胞增殖、凋亡和信号转导。
医学: 探索作为治疗各种类型癌症的潜在治疗剂,包括乳腺癌、肺癌和结肠癌。
作用机制
抗癌剂 102 的作用机制涉及抑制对癌细胞存活和增殖至关重要的特定分子靶标和途径。该化合物已被证明可以:
抑制 DNA 合成: 通过靶向参与 DNA 复制的酶,抗癌剂 102 阻止癌细胞增殖。
诱导凋亡: 通过激活凋亡途径,该化合物促进癌细胞的程序性细胞死亡。
相似化合物的比较
抗癌剂 102 可以与其他类似化合物进行比较,例如:
蒽醌类: 这些化合物也表现出有效的抗癌活性,并具有相似的作用机制,包括抑制 DNA 合成和诱导凋亡.
苯并咪唑类: 这些化合物具有相似的结构和作用机制,靶向参与癌症进展的特定分子途径.
吡啶-噻唑杂化物: 这些化合物已显示出显着的抗癌活性,并且正在研究其潜在的治疗应用.
抗癌剂 102 因其独特的化学结构及其靶向参与癌症进展的多种途径的能力而脱颖而出,使其成为进一步开发为抗癌药物的有希望的候选药物。
属性
分子式 |
C20H19F6N3O |
|---|---|
分子量 |
431.4 g/mol |
IUPAC 名称 |
N-[(E)-[3,5-bis(trifluoromethyl)phenyl]methylideneamino]-4-(butylamino)benzamide |
InChI |
InChI=1S/C20H19F6N3O/c1-2-3-8-27-17-6-4-14(5-7-17)18(30)29-28-12-13-9-15(19(21,22)23)11-16(10-13)20(24,25)26/h4-7,9-12,27H,2-3,8H2,1H3,(H,29,30)/b28-12+ |
InChI 键 |
HMVYHIGKKXHIGK-KVSWJAHQSA-N |
手性 SMILES |
CCCCNC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
规范 SMILES |
CCCCNC1=CC=C(C=C1)C(=O)NN=CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


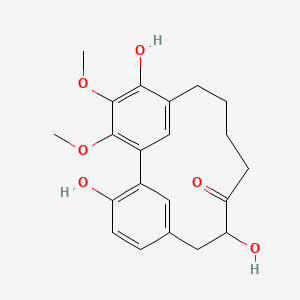
![[[[4-[(E)-4-[[(2S)-1-[(2S)-2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobut-2-en-2-yl]phenyl]-difluoromethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B12403268.png)
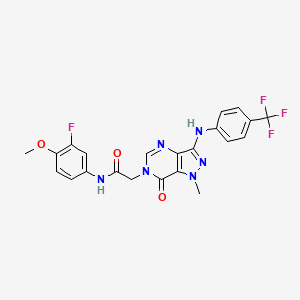



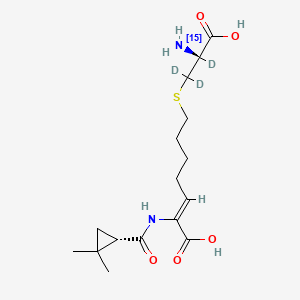
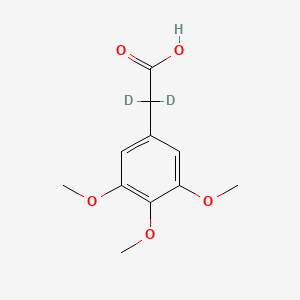
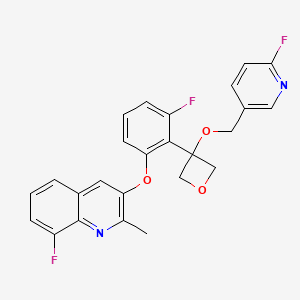
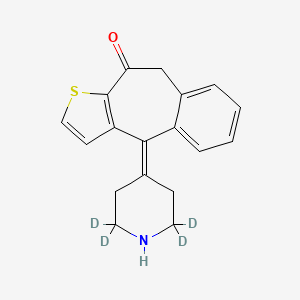
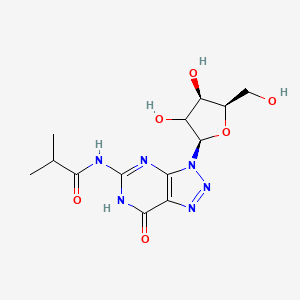
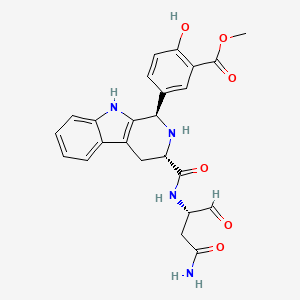

![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12403358.png)
